molecular formula C9H13NO B2982229 N-cyclohex-3-en-1-ylprop-2-enamide CAS No. 126525-34-6

N-cyclohex-3-en-1-ylprop-2-enamide

Cat. No.: B2982229
CAS No.: 126525-34-6
M. Wt: 151.209
InChI Key: LJRIXEPIMZXJIW-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-ylprop-2-enamide is an organic compound with the molecular formula C9H13NO It is characterized by a cyclohexene ring attached to a prop-2-enamide group

Properties

IUPAC Name

N-cyclohex-3-en-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRIXEPIMZXJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-ylprop-2-enamide typically involves the reaction of cyclohex-3-en-1-amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexene ring or the amide group to single bonds, resulting in saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring or the amide group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated amides or alkanes.

Scientific Research Applications

N-cyclohex-3-en-1-ylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxamide: Similar in structure but lacks the prop-2-enamide group.

    Cyclohex-3-en-1-ylprop-2-ynamide: Contains a triple bond instead of a double bond in the prop-2-enamide group.

Uniqueness

N-cyclohex-3-en-1-ylprop-2-enamide is unique due to its specific combination of a cyclohexene ring and a prop-2-enamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-cyclohex-3-en-1-ylprop-2-enamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure, which contributes to its biological activity. The compound's molecular formula is C11H15NC_{11}H_{15}N, and it possesses a boiling point of approximately 82.8 °C.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways. This inhibition may lead to reduced inflammation in various tissues, making it a candidate for treating inflammatory diseases.

3. Anticancer Activity

Emerging research highlights the potential anticancer effects of this compound. Preliminary studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have focused on its effects against breast cancer and leukemia cells, showing promising results in reducing cell viability.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes involved in inflammatory processes, altering their activity.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the effects of this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated effective inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnti-inflammatoryShowed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages.
Study CAnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

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